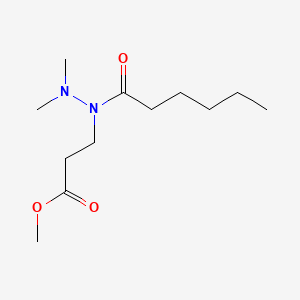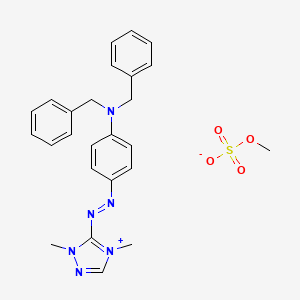
5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is a complex organic compound with the molecular formula C24H25N6.CH3O4S and a molecular weight of 508.6 g/mol. This compound is known for its unique structure, which includes a triazolium ring, azo linkage, and dibenzylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-dibenzylaminobenzene, followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound.
Quaternization: The azo compound is then quaternized using methyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Diazotization and Coupling: Using industrial-grade reagents and solvents.
Efficient Quaternization: Employing controlled temperature and pressure conditions to maximize the efficiency of the quaternization step.
Chemical Reactions Analysis
Types of Reactions
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to break the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Primary and secondary amines.
Substitution Products: Substituted triazolium derivatives.
Scientific Research Applications
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium chloride
- 5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium bromide
Uniqueness
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is unique due to its specific methyl sulfate group, which imparts distinct chemical properties and reactivity compared to its chloride and bromide counterparts.
Properties
CAS No. |
72919-81-4 |
|---|---|
Molecular Formula |
C25H28N6O4S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N,N-dibenzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C24H25N6.CH4O4S/c1-28-19-25-29(2)24(28)27-26-22-13-15-23(16-14-22)30(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21;1-5-6(2,3)4/h3-16,19H,17-18H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
XVANVXZAHJFYOC-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


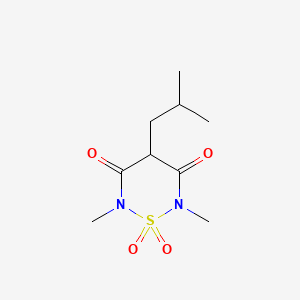
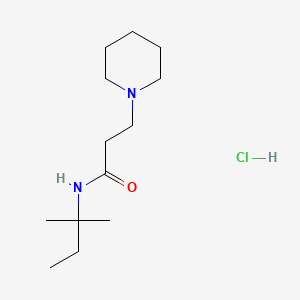
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
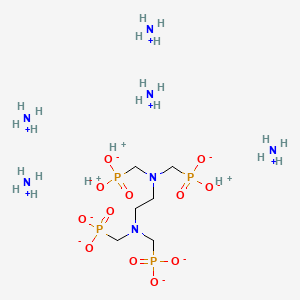
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
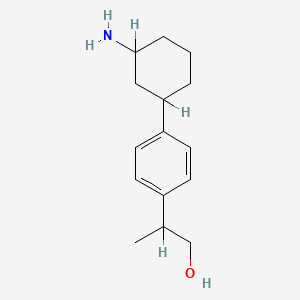

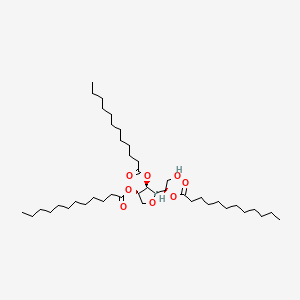
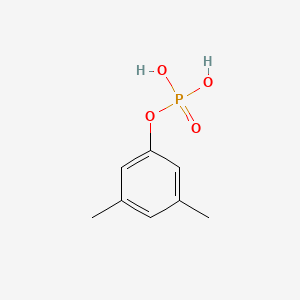

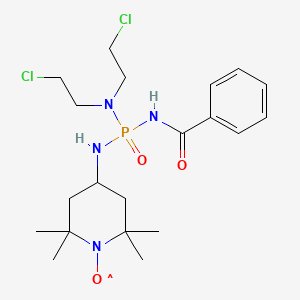

![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
